molecular formula C17H16F3NO B263598 N-(2-ethyl-6-methylphenyl)-4-(trifluoromethyl)benzamide

N-(2-ethyl-6-methylphenyl)-4-(trifluoromethyl)benzamide

Cat. No. B263598
M. Wt: 307.31 g/mol
InChI Key: OVLNPIWWMSVRDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethyl-6-methylphenyl)-4-(trifluoromethyl)benzamide, also known as TFB, is a chemical compound that has been extensively studied for its potential applications in scientific research. TFB is a potent and selective inhibitor of a specific type of protein, and its use has been shown to have a range of effects on biochemical and physiological processes. In

Mechanism of Action

N-(2-ethyl-6-methylphenyl)-4-(trifluoromethyl)benzamide acts as a potent and selective inhibitor of the TRPV1 ion channel. It binds to a specific site on the protein, preventing it from functioning properly. This inhibition has been shown to have a range of effects on cellular signaling pathways, including the release of neurotransmitters and the activation of inflammatory responses.
Biochemical and Physiological Effects:
The inhibition of the TRPV1 ion channel by this compound has been shown to have a range of effects on biochemical and physiological processes. These include the reduction of pain and inflammation, the modulation of neurotransmitter release, and the regulation of body temperature. This compound has also been shown to have potential applications in the treatment of conditions such as chronic pain, arthritis, and cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-ethyl-6-methylphenyl)-4-(trifluoromethyl)benzamide as a tool for scientific research is its potency and selectivity as an inhibitor of the TRPV1 ion channel. This makes it a valuable tool for studying the function of this protein in a range of cellular processes. However, there are also limitations to its use, including the potential for off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are many potential directions for future research on N-(2-ethyl-6-methylphenyl)-4-(trifluoromethyl)benzamide and its applications in scientific research. These include further studies on its mechanism of action and its effects on cellular signaling pathways, as well as investigations into its potential applications in the treatment of specific conditions such as chronic pain, arthritis, and cancer. Additionally, there is potential for the development of new compounds based on the structure of this compound that may have even greater potency and selectivity as inhibitors of the TRPV1 ion channel.

Synthesis Methods

The synthesis of N-(2-ethyl-6-methylphenyl)-4-(trifluoromethyl)benzamide involves several steps, starting with the reaction of 2-ethyl-6-methylphenol with trifluoromethylbenzoyl chloride in the presence of a base such as pyridine. This results in the formation of the intermediate product, which is then further reacted with an amine to produce this compound. The purity of the final product can be improved through recrystallization or chromatography.

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)-4-(trifluoromethyl)benzamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its use as a tool to study the function of a specific type of protein called the TRPV1 ion channel. This protein is involved in the perception of pain and heat, and its inhibition by this compound has been shown to have a range of effects on both biochemical and physiological processes.

properties

Molecular Formula

C17H16F3NO

Molecular Weight

307.31 g/mol

IUPAC Name

N-(2-ethyl-6-methylphenyl)-4-(trifluoromethyl)benzamide

InChI

InChI=1S/C17H16F3NO/c1-3-12-6-4-5-11(2)15(12)21-16(22)13-7-9-14(10-8-13)17(18,19)20/h4-10H,3H2,1-2H3,(H,21,22)

InChI Key

OVLNPIWWMSVRDY-UHFFFAOYSA-N

SMILES

CCC1=CC=CC(=C1NC(=O)C2=CC=C(C=C2)C(F)(F)F)C

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2=CC=C(C=C2)C(F)(F)F)C

Origin of Product

United States

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